

Thermodynamic Stability of 2-Hydroxybutanal: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxybutanal*

Cat. No.: *B14680593*

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of **2-hydroxybutanal**. Due to a lack of extensive experimental data in publicly available literature, this guide presents estimated thermodynamic parameters based on computationally derived data for structurally similar compounds. Detailed experimental protocols for determining these thermodynamic properties are provided to facilitate further research. Additionally, a plausible metabolic pathway involving **2-hydroxybutanal** is proposed and visualized. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of **2-hydroxybutanal**.

Introduction

2-Hydroxybutanal is an alpha-hydroxy aldehyde of interest in various fields, including organic synthesis and metabolic research. Understanding its thermodynamic stability is crucial for predicting its reactivity, shelf-life, and behavior in biological systems. Thermodynamic parameters such as the enthalpy of formation (Δ_fH°), Gibbs free energy of formation (Δ_fG°), and standard entropy (S°) provide quantitative measures of a molecule's stability and the spontaneity of its reactions.

This guide summarizes the currently available, albeit limited, thermodynamic data for **2-hydroxybutanal**, outlines detailed experimental methodologies for its empirical determination,

and presents a putative metabolic context for this molecule.

Estimated Thermodynamic Properties of 2-Hydroxybutanal

Direct experimental thermodynamic data for **2-hydroxybutanal** is not readily available in the scientific literature. Therefore, the following table presents estimated values based on data for a structurally related compound, butanal. These values are intended to provide a reasonable approximation but should be used with the understanding that they are not empirically determined for **2-hydroxybutanal** itself. The values for butanal have been established through experimental and computational studies[1][2][3][4]. The presence of a hydroxyl group in **2-hydroxybutanal** would influence these values, generally leading to a more negative enthalpy of formation due to hydrogen bonding and inductive effects.

Thermodynamic Property	Estimated Value (for gas phase)	Units	Source/Basis for Estimation
Enthalpy of Formation (ΔfH°)	-210 to -240	kJ/mol	Estimated based on butanal (-205.5 kJ/mol) with an expected stabilizing contribution from the hydroxyl group.
Gibbs Free Energy of Formation (ΔfG°)	-140 to -170	kJ/mol	Estimated based on butanal (-133.6 kJ/mol) with an expected stabilizing contribution from the hydroxyl group.
Standard Molar Entropy (S°)	320 to 350	J/(mol·K)	Estimated based on butanal (319.5 J/(mol·K)) with an expected increase due to the additional hydroxyl group and potential for more conformational flexibility.

Note: These values are estimates and should be confirmed by experimental determination or specific computational studies for **2-hydroxybutanal**.

Experimental Protocols for Determining Thermodynamic Stability

Accurate determination of the thermodynamic properties of **2-hydroxybutanal** requires rigorous experimental procedures. The following sections detail standard protocols for bomb calorimetry and differential scanning calorimetry, which are suitable for liquid organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

This protocol outlines the determination of the enthalpy of combustion at a constant volume, from which the standard enthalpy of formation can be derived[5][6][7][8][9].

Objective: To measure the heat of combustion (ΔcH°) of **2-hydroxybutanal**.

Materials and Equipment:

- Oxygen bomb calorimeter
- High-pressure oxygen cylinder with regulator
- Crucible (platinum or fused silica)
- Ignition wire (platinum or nichrome)
- Pellet press (for solid reference standards)
- High-precision digital thermometer
- Stirrer
- Deionized water
- Benzoic acid (as a calibration standard)
- **2-Hydroxybutanal** sample (liquid)
- Absorbent cotton or filter paper strip of known mass and heat of combustion

Procedure:

- Calibration of the Calorimeter:
 - Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
 - Cut a piece of ignition wire of known length and mass, and connect it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

- Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
- Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely known mass of deionized water (typically 2000 g).
- Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.
- Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.
- Ignite the sample by passing an electric current through the ignition wire.
- Record the temperature at regular intervals until a maximum temperature is reached and then for a period of cooling.
- Depressurize and open the bomb. Measure the length of the unburned ignition wire.
- Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature rise.

• Combustion of **2-Hydroxybutanal**:

- Since **2-hydroxybutanal** is a liquid, a volatile sample holder or an absorbent material is used. A known mass of a cotton strip can be used to absorb a precisely weighed amount of the liquid sample.
- Place the crucible with the absorbed sample into the bomb.
- Repeat steps 1.2 to 1.9 for the **2-hydroxybutanal** sample.
- Calculate the heat released from the combustion of the sample, correcting for the heat of combustion of the cotton and the ignition wire.
- From the heat of combustion at constant volume (ΔcU°), calculate the enthalpy of combustion at constant pressure (ΔcH°).

- Use Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation ($\Delta_f H^\circ$) of **2-hydroxybutanal**.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

This protocol describes the use of DSC to measure heat capacity and the enthalpy of phase transitions (e.g., melting, boiling)[10][11][12][13][14].

Objective: To determine the heat capacity (C_p) and enthalpies of phase transitions of **2-hydroxybutanal**.

Materials and Equipment:

- Differential Scanning Calorimeter
- Hermetic aluminum or stainless steel pans and lids
- Crimper for sealing pans
- High-purity indium standard for calibration
- Nitrogen or argon gas supply for purging
- **2-Hydroxybutanal** sample

Procedure:

- Calibration:
 - Perform a temperature and enthalpy calibration of the DSC instrument using a high-purity indium standard. This involves heating the indium sample through its melting point at a controlled rate and comparing the observed melting temperature and enthalpy of fusion to the known values.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-hydroxybutanal** into a hermetic DSC pan.

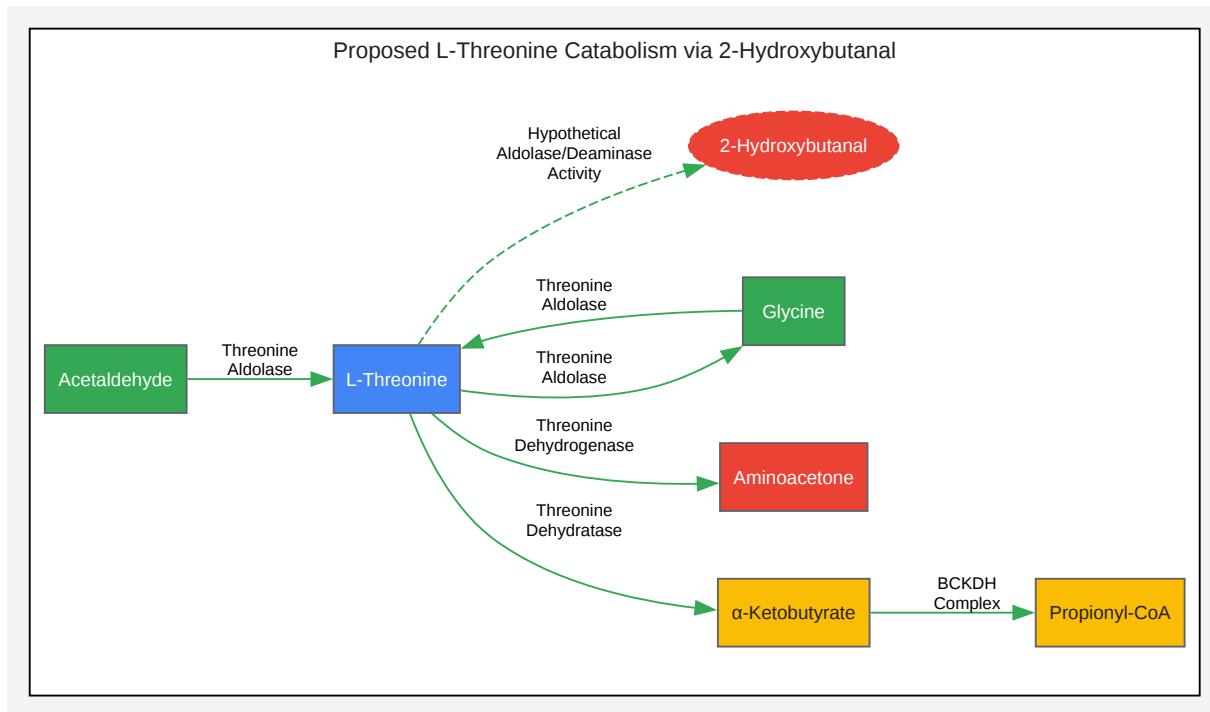
- Seal the pan using a crimper to prevent volatilization of the liquid sample.
- Prepare an empty, sealed hermetic pan to be used as a reference.

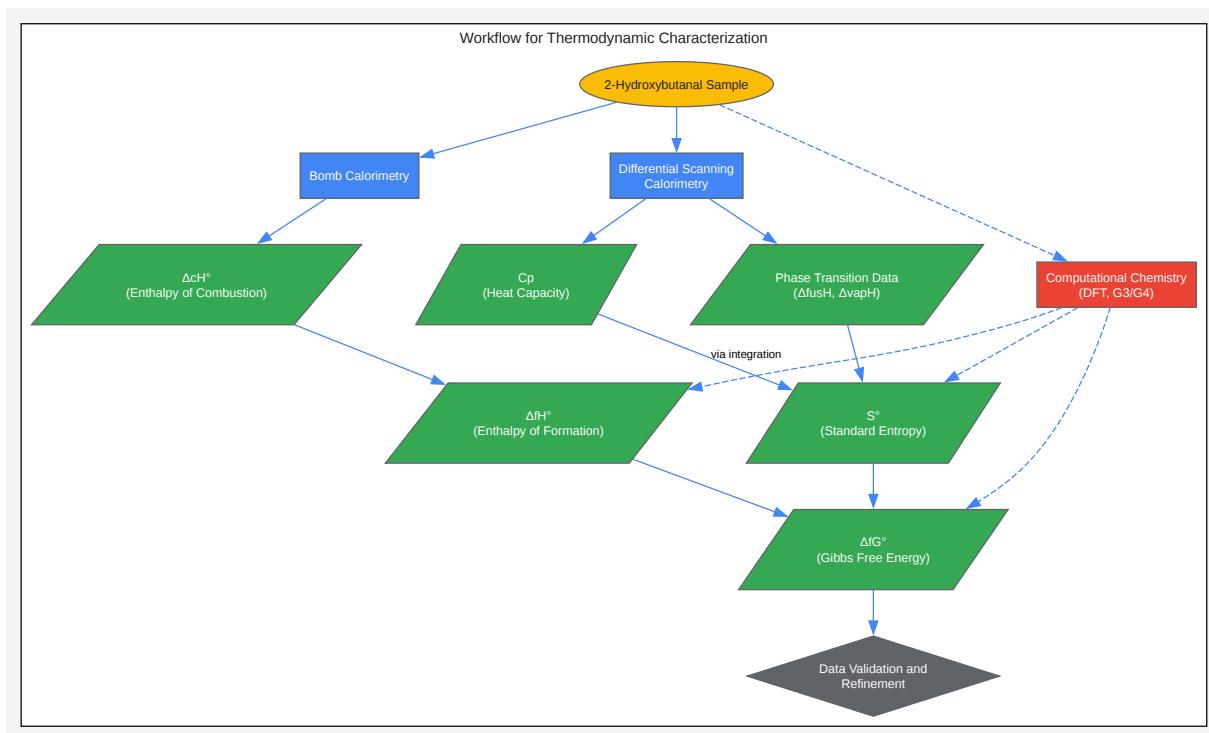
- DSC Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
 - Initiate a temperature program. A typical program for a volatile liquid would be to cool the sample to a low temperature (e.g., -50 °C), and then heat it at a constant rate (e.g., 10 °C/min) to a temperature above its expected boiling point.
 - The DSC will record the difference in heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - The resulting DSC thermogram will show changes in heat flow corresponding to thermal events.
 - A step change in the baseline indicates the glass transition.
 - An endothermic peak represents melting, and the area under the peak corresponds to the enthalpy of fusion ($\Delta_{\text{fus}}H$).
 - A sharp endothermic peak corresponds to boiling, and the area under this peak gives the enthalpy of vaporization ($\Delta_{\text{vap}}H$).
 - The heat capacity (C_p) can be determined from the displacement of the baseline of the sample relative to a baseline run with empty pans and a run with a sapphire standard.

Potential Signaling and Metabolic Pathways

While the specific metabolic fate of **2-hydroxybutanal** is not extensively detailed in the literature, a plausible pathway involves the catabolism of L-threonine. Threonine aldolase, a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the reversible cleavage of L-

threonine to glycine and acetaldehyde[15][16][17][18][19]. This enzyme can also act on other β -hydroxy- α -amino acids. It is conceivable that an analogous enzymatic reaction could lead to the formation or degradation of **2-hydroxybutanal**. The diagram below illustrates a proposed pathway for the involvement of **2-hydroxybutanal** in L-threonine metabolism.





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